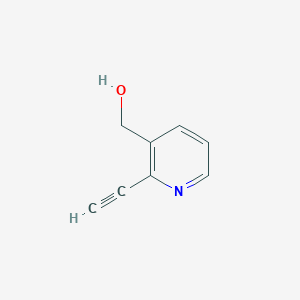

(2-Ethynylpyridin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-ethynylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-8-7(6-10)4-3-5-9-8/h1,3-5,10H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZXHRZCSCEUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Convergent and Divergent Synthesis of the Pyridine (B92270) Core

The formation of the 2,3-disubstituted pyridine core is the foundational step in the synthesis of (2-Ethynylpyridin-3-yl)methanol. Both convergent and divergent strategies can be envisioned for this purpose.

Convergent synthesis approaches involve the assembly of the pyridine ring from acyclic precursors in a manner that already sets the required substitution pattern. Classical methods such as the Hantzsch or Bohlmann-Rahtz pyridine syntheses, while versatile, can be limited in scope for producing specific substitution patterns like the 2,3-disubstitution required here. More contemporary, convergent single-step procedures involve the conversion of N-vinyl or N-aryl amides into substituted pyridines by condensation with π-nucleophiles like acetylenes, facilitated by amide activation with agents such as trifluoromethanesulfonic anhydride. acs.org

Divergent synthesis strategies begin with a pre-formed pyridine or a simpler substituted pyridine, which is then elaborated through sequential functionalization. A highly effective method for creating 2,3-disubstituted pyridines is the directed ortho-metallation of 2-chloropyridine (B119429). rsc.org In this approach, the chlorine atom directs a strong base (like lithium diisopropylamide, LDA) to deprotonate the C3 position, creating a nucleophilic center that can react with various electrophiles to introduce a substituent at the 3-position. This method offers a regioselective route to the necessary substitution pattern.

Installation and Modification of Ethynyl (B1212043) and Hydroxymethyl Groups

With a suitably substituted pyridine core in hand, the focus shifts to the introduction of the two key functional groups. The order of these steps can be varied, but a common strategy involves installing the hydroxymethyl group first, followed by the introduction of the ethynyl moiety. A key precursor in this route is (2-Chloropyridin-3-yl)methanol (B1585922).

Palladium-Catalyzed Cross-Coupling Reactions for Alkyne Introduction

The introduction of the ethynyl group at the C2 position of the pyridine ring is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org

For the synthesis of this compound, the precursor (2-chloropyridin-3-yl)methanol is reacted with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The reaction is catalyzed by a palladium(0) complex, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition of the chloropyridine to the Pd(0) center, followed by transmetallation with a copper acetylide and subsequent reductive elimination to yield the final product. libretexts.org The use of TMSA is common, with the trimethylsilyl (B98337) group being easily removed in situ or in a subsequent step to reveal the terminal alkyne.

| Reaction | Precursor | Reagents & Conditions | Product | Yield | Reference |

| Sonogashira Coupling | 2-Amino-3-bromopyridines | Terminal Alkynes, Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100°C | 2-Amino-3-alkynylpyridines | 72-96% | scirp.org |

| Sonogashira Coupling | 2-(6-Chloropyridin-3-yl)-1H-benzimidazole | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMSO, Microwave | 2-{6-[(Trimethylsilyl)ethynyl]pyridin-3-yl}-1H-benzimidazole | High | researchgate.net |

This table presents data for Sonogashira couplings on related pyridine structures to illustrate typical conditions and yields.

Stereoselective and Regioselective Functionalization of Pyridine Intermediates

Achieving the correct 2,3-substitution pattern is a challenge of regioselectivity. The electron-deficient nature of the pyridine ring and the directing effects of existing substituents govern the outcome of functionalization reactions.

As mentioned, the directed ortho-metallation of 2-chloropyridine is a powerful tool for regioselective C3 functionalization. rsc.org The chloro substituent at C2 activates the C3 proton for deprotonation while deactivating the C6 position, ensuring high regioselectivity. Once the C3 position is functionalized (e.g., with a carboxyl or formyl group), the C2 chloro atom serves as a handle for subsequent cross-coupling reactions like the Sonogashira coupling. This sequential, regioselective approach ensures the precise placement of both functional groups.

Direct and Indirect Routes to Hydroxymethyl Derivatization

The hydroxymethyl group at the C3 position can be introduced through several routes, starting from various precursors.

Indirect Route (Reduction): A common and reliable method is the reduction of a carboxylic acid or its ester derivative at the C3 position. The synthesis of the key intermediate, (2-chloropyridin-3-yl)methanol, is well-documented starting from 2-chloronicotinic acid or its esters (e.g., methyl 2-chloronicotinate). biosynth.comchemicalbook.com Reducing agents such as sodium borohydride (B1222165) in methanol (B129727) can effectively reduce the ester to the corresponding primary alcohol in high yield. chemicalbook.comresearchgate.net 2-chloronicotinic acid itself can be prepared from precursors like 2-chloro-3-methylpyridine (B94477) via oxidation. google.com

Direct Route (From Amine): An alternative synthesis involves a Sandmeyer-type reaction. Starting from 3-amino-2-(hydroxymethyl)pyridine, diazotization with sodium nitrite (B80452) in hydrochloric acid, followed by reaction with cuprous chloride, can yield 3-chloro-2-(hydroxymethyl)pyridine. biosynth.com

| Precursor | Reagents | Product | Yield | Reference |

| 2-Chloronicotinic acid ester | Sodium borohydride, Methanol | (2-Chloro-3-pyridinyl)methanol | 89% | chemicalbook.com |

| Nicotinic acid | 1. H₂SO₄, Methanol 2. NaBH₄, Methanol | 3-Pyridyl methanol | High | researchgate.net |

| 3-Amino-2-hydroxymethylpyridine | 1. NaNO₂, HCl 2. CuCl | 3-Chloro-2-hydroxymethyl-pyridine | - | biosynth.com |

This table summarizes different routes to hydroxymethyl-substituted pyridines.

Innovative Synthetic Strategies and Sustainable Approaches

Modern synthetic chemistry emphasizes the development of sustainable and efficient reactions. In the context of synthesizing this compound, several green chemistry principles can be applied. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for Sonogashira couplings on pyridine scaffolds. researchgate.net This technique offers an energy-efficient alternative to conventional heating. Furthermore, the development of copper-free Sonogashira protocols minimizes the use of toxic copper co-catalysts, reducing the environmental impact of the synthesis.

Retrosynthetic Analysis for Complex Molecular Architectures

A retrosynthetic analysis of this compound logically deconstructs the molecule to identify key precursors and strategic bond disconnections.

C-C Alkyne Disconnection: The most logical first disconnection is at the C2-alkyne bond via a Sonogashira coupling transform. This simplifies the target molecule to the key intermediate (2-halopyridin-3-yl)methanol (where halo is typically Cl or Br) and a suitable acetylene (B1199291) source like trimethylsilylacetylene.

C-C Hydroxymethyl Disconnection: The hydroxymethyl group can be traced back to a more stable carbonyl group through a Functional Group Interconversion (FGI) . This identifies 2-halonicotinic acid or its ester as a more fundamental precursor, which can be converted to the alcohol via reduction.

Pyridine Core Disconnection: Further disconnection of the 2-halonicotinic acid precursor leads back to simpler molecules. A divergent approach would consider 3-methylpyridine (γ-picoline) as a starting material, which can be halogenated at the 2-position and subsequently oxidized at the methyl group. A convergent approach would deconstruct the ring itself into acyclic components that can be assembled via cycloaddition or condensation reactions.

This analysis highlights that a practical synthetic route would likely involve the preparation of 2-chloronicotinic acid, its reduction to (2-chloropyridin-3-yl)methanol, and a final Sonogashira coupling to install the ethynyl group.

Reactivity and Advanced Chemical Transformations

Alkyne Reactivity: Cycloaddition, Addition, and Coupling Reactions

The carbon-carbon triple bond is a hub of reactivity, readily participating in cycloadditions, nucleophilic additions, and various coupling reactions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups. organic-chemistry.orgrsc.org In the context of (2-Ethynylpyridin-3-yl)methanol, the terminal alkyne can react with organic azides in the presence of a copper(I) catalyst to form the corresponding triazole-substituted pyridyl methanol (B129727).

The general mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097). nih.gov The presence of the pyridine (B92270) nitrogen in the substrate can influence the reaction rate. Specifically, 2-ethynylpyridine (B158538) derivatives have been shown to promote rapid CuAAC reactions, potentially through chelation effects that stabilize the copper catalyst. organic-chemistry.orgmdpi.com This suggests that this compound would be a highly reactive substrate in CuAAC, facilitating the construction of complex heterocyclic systems.

Table 1: Overview of CuAAC Reaction with this compound

| Feature | Description |

| Reaction Type | [3+2] Cycloaddition |

| Reactants | This compound, Organic Azide (R-N₃) |

| Catalyst | Copper(I), often generated in situ from Cu(II) salts (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). beilstein-journals.org |

| Product | 1-(3-(Hydroxymethyl)pyridin-2-yl)-4-R-1H-1,2,3-triazole |

| Regioselectivity | Exclusively 1,4-disubstituted triazole. nih.gov |

| Key Advantage | High efficiency and compatibility with various functional groups. organic-chemistry.org |

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.orgchalmers.se The mechanism of RuAAC is distinct from CuAAC, proceeding through a ruthenacycle intermediate formed by oxidative coupling. organic-chemistry.orgresearchgate.net

However, the substrate scope of RuAAC can be sensitive to steric and electronic factors. Research has shown that for some ruthenium catalysts, 2-ethynylpyridine, where the nitrogen atom is positioned ortho to the alkyne group, may fail to react with azides like benzyl (B1604629) azide. ecust.edu.cn This inhibition is likely due to the coordinating effect of the adjacent pyridine nitrogen with the ruthenium center, which can hinder the catalytic cycle. Therefore, the successful application of RuAAC to this compound would be highly dependent on the choice of the specific ruthenium catalyst and reaction conditions to overcome this potential inhibitory effect.

Table 2: Comparison of CuAAC and RuAAC for this compound

| Catalyst System | Predominant Regioisomer | Mechanistic Intermediate | Potential Reactivity of this compound |

| Copper(I) | 1,4-disubstituted triazole organic-chemistry.org | Copper acetylide nih.gov | Expected to be highly reactive. organic-chemistry.orgmdpi.com |

| Ruthenium(II) | 1,5-disubstituted triazole organic-chemistry.orgchalmers.se | Ruthenacycle organic-chemistry.org | May be unreactive depending on the catalyst due to N-coordination. ecust.edu.cn |

The sp-hybridized carbons of the alkyne in this compound are electrophilic and can undergo nucleophilic addition. msu.edu A notable example is hydrohalogenation, which can be achieved efficiently without the need for metal catalysts. nih.govacs.org

In this reaction, the basic pyridine nitrogen first reacts with a hydrohalic acid (e.g., HCl, HBr) to form a pyridinium (B92312) salt. This salt formation significantly enhances the electrophilicity of the adjacent ethynyl (B1212043) group and brings the halide counteranion into close proximity. nih.govacs.org This proximity facilitates the nucleophilic attack of the halide on the alkyne, leading to the formation of a 2-(2-haloethenyl)pyridine derivative with high regioselectivity and stereoselectivity, typically yielding the Z-isomer. nih.govacs.org This reaction highlights a powerful interplay between the pyridine ring and the alkyne, where the basicity of the nitrogen activates the triple bond towards nucleophilic attack.

The general procedure involves treating the ethynylpyridine with a hydrohalic acid in a suitable solvent like acetonitrile, often with heating. acs.org

Pyridine Nitrogen Reactivity: Quaternization and Complexation Behavior

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring makes it a nucleophilic and basic center, capable of undergoing quaternization and acting as a ligand in metal complexes.

Quaternization: The pyridine nitrogen can be readily alkylated by reacting with alkyl halides (e.g., dimethyl sulfate) to form a positively charged pyridinium salt. scispace.comrsc.org This transformation, known as quaternization, significantly alters the electronic properties of the molecule. rsc.orgsrce.hr For poly(ethynylpyridine) systems, N-quaternization has been shown to enhance π-electron delocalization along the conjugated backbone, leading to significant changes in optical properties. rsc.orgresearchgate.net In the case of this compound, quaternization would increase its water solubility and modify the reactivity of the other functional groups by increasing the electron-withdrawing nature of the pyridinium ring.

Complexation: The pyridine nitrogen serves as an excellent N-donor ligand for coordination with a wide variety of metal ions. rsc.orgsemnan.ac.ir The position of the nitrogen atom relative to other coordinating groups is critical in determining the structure and stability of the resulting metal complex. semnan.ac.ir this compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the hydroxyl oxygen. This chelation can lead to the formation of stable metallacyclic structures, which is a fundamental concept in coordination chemistry and has applications in catalysis and materials science. researchgate.net

Hydroxyl Group Transformations: Oxidation, Substitution, and Esterification

The primary hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine ring is a versatile functional handle for a range of transformations.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Further oxidation to the corresponding carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent.

Substitution: The hydroxyl group can be converted into a better leaving group, for example by tosylation, which then allows for nucleophilic substitution reactions. It can also be transformed into a halide (e.g., a chloride or bromide) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), providing a precursor for further cross-coupling reactions.

Esterification: The alcohol readily undergoes esterification with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to form the corresponding esters. This reaction is often used to protect the hydroxyl group during transformations at other sites of the molecule.

Interplay of Functional Group Reactivity and Chemoselectivity

The presence of three distinct functional groups in this compound necessitates careful consideration of chemoselectivity in synthetic design. The reactivity of one group is inherently influenced by the others, a phenomenon that can be exploited for selective transformations. louisville.edu

A prime example is the hydrohalogenation of the alkyne, which is activated by the initial protonation of the pyridine nitrogen. nih.govacs.org Conversely, the nucleophilicity of the pyridine nitrogen is reduced if electron-withdrawing groups are attached to the ring, and quaternization makes the ring highly electron-deficient, which in turn affects the reactivity of the alkyne and hydroxymethyl substituents.

Chemoselective reactions can be achieved by choosing reagents that preferentially react with one functional group over the others. d-nb.info For instance:

Sonogashira coupling can be performed selectively at the alkyne position without affecting the hydroxyl or pyridine moieties under standard conditions.

The hydroxyl group can be selectively acylated for protection, allowing subsequent reactions to be carried out on the alkyne or pyridine nitrogen.

The pyridine nitrogen can be selectively quaternized under conditions that leave the alcohol and alkyne untouched.

The ability to selectively manipulate each functional group, either independently or in a concerted fashion that leverages their electronic interplay, makes this compound a valuable and versatile building block in medicinal chemistry and materials science.

Applications in Advanced Materials Science and Polymer Chemistry

Supramolecular Chemistry and Self-Assembly Architectures

Formation of Metallo-Supramolecular Polymers and Gels

Metallo-supramolecular polymers are macromolecular structures held together by non-covalent metal-ligand coordination bonds. researchgate.net These materials are of significant interest due to their dynamic and reversible nature, which imparts unique properties such as self-healing and responsiveness to external stimuli. The pyridine (B92270) moiety of (2-Ethynylpyridin-3-yl)methanol serves as an excellent ligand for a variety of transition metal ions.

The formation of these polymers typically involves the self-assembly of the ligand (in this case, a derivative of this compound) and a metal salt in solution. researchgate.net The coordination between the pyridine nitrogen and the metal ion acts as the primary driving force for polymerization. mdpi.com The ethynyl (B1212043) and methanol (B129727) groups play crucial secondary roles by participating in π-π stacking and hydrogen bonding, respectively, which can stabilize the polymer network and influence its final topology and properties. mdpi.com

When these metallo-supramolecular polymer chains entangle and immobilize solvent molecules through a combination of coordination bonds, hydrogen bonding, and van der Waals forces, a three-dimensional network known as a metallo-supramolecular gel can be formed. mdpi.comrsc.org The properties of these gels, such as their mechanical strength and response to stimuli (e.g., temperature, pH, or the presence of competing ligands), can be finely tuned by changing the metal ion, the ligand structure, or the solvent. mdpi.comnih.gov For instance, the coordination with Fe(II) ions often results in colored materials with interesting electrochemical properties, while Zn(II) or Cd(II) ions can yield fluorescent materials. researchgate.netmdpi.com

Table 1: Examples of Metal-Ligand Interactions in Supramolecular Chemistry and Potential Properties of this compound-based Systems

| Metal Ion | Typical Coordination Geometry | Potential Properties of Resulting Polymer/Gel | Supporting Interactions |

|---|---|---|---|

| Iron(II) (Fe²⁺) | Octahedral | Electrochromism, Redox-activity, Colorimetric sensing | π-π stacking, Hydrogen bonding |

| Zinc(II) (Zn²⁺) | Tetrahedral or Octahedral | Fluorescence, Luminescence, High mechanical strength | π-π stacking, Hydrogen bonding |

| Copper(II) (Cu²⁺) | Square Planar or Octahedral | Catalytic activity, Magnetic properties, Antimicrobial | π-π stacking, Hydrogen bonding |

| Platinum(II) (Pt²⁺) | Square Planar | Phosphorescence, Thermochromism, Chemo-sensing | Metal-metal (Pt···Pt) interactions, π-π stacking |

Fabrication of Functional Nanostructures and Hybrid Materials

The chemical versatility of this compound makes it a prime candidate for the bottom-up fabrication of functional nanostructures and hybrid materials. Its distinct functional groups allow for precise chemical modifications and directed self-assembly.

The terminal alkyne (ethynyl group) is particularly useful, serving as a handle for powerful and efficient coupling reactions. For example, it can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to link the molecule to polymers, biomolecules, or surfaces functionalized with azide (B81097) groups. nih.gov It also undergoes Sonogashira coupling, enabling the formation of carbon-carbon bonds with aryl or vinyl halides, leading to extended π-conjugated systems with tailored electronic and optical properties. nih.gov

Furthermore, the polymerization of the ethynylpyridine core itself can lead to functional nanomaterials. The activated polymerization of 2-ethynylpyridine (B158538) derivatives can produce ionic polyacetylenes, which are π-conjugated polyelectrolytes. researchgate.netbohrium.com These polymers are often soluble in polar solvents and can self-assemble into various nanostructures. When combined with other materials, such as metal nanoparticles, they form hybrid materials with synergistic properties. For example, nanocomposites of poly(2-ethynylpyridine) derivatives and silver nanoparticles have been shown to be effective for surface-enhanced Raman scattering (SERS) applications. researchgate.net

The self-assembly of this compound or its derivatives, driven by a combination of hydrogen bonding (from the methanol group), π-π stacking (from the pyridine and ethynyl groups), and potential metal coordination, can lead to well-defined nanostructures like nanofibers, ribbons, or vesicles in solution. rsc.org These nanostructures can act as templates or scaffolds for creating more complex hybrid materials, for instance, by organizing nanoparticles or encapsulating active molecules.

Table 2: Key Reactions and Applications in Nanostructure and Hybrid Material Fabrication

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure/Material | Potential Application |

|---|---|---|---|---|

| Ethynyl | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized substrate, Cu(I) catalyst | Triazole-linked hybrid materials | Functionalized surfaces, Bioconjugates |

| Ethynyl | Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Extended π-conjugated systems | Organic electronics, Optical materials |

| Ethynyl | Hydrohalogenation | Hydrochloric Acid (HCl) | 2-(2-chloroethenyl)pyridine derivative | Synthetic intermediate for complex molecules |

| Pyridine & Ethynyl | Quaternization Polymerization | Alkyl halides | Poly(N-alkyl-2-ethynylpyridinium halide) | Conjugated polyelectrolytes, SERS substrates |

Contributions to Catalysis and Organometallic Chemistry

Ligand Design for Homogeneous and Heterogeneous Catalysis

The design of novel ligands is fundamental to the advancement of coordination chemistry and the development of new catalysts. rcsi.com (2-Ethynylpyridin-3-yl)methanol serves as a key starting material in the synthesis of specialized ligands, particularly those incorporating triazole units.

Pyridyl-1,2,3-triazole ligands have gained prominence as effective substitutes for traditional polypyridyl ligands like bipyridine and terpyridine in various catalytic systems. acs.org The primary method for their synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction, which joins an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. rcsi.comacs.orghud.ac.uk

The ethynyl (B1212043) group of this compound is readily employed in these click reactions. For instance, it can be reacted with various organic azides to generate a diverse library of pyridyl-triazole ligands. The hydroxymethyl group can be further modified, allowing for the creation of multidentate ligands or for attachment to solid supports for heterogeneous catalysis. researchgate.net

A notable example is the synthesis of polydentate 1,4-disubstituted 1,2,3-triazole based ligands. The reaction of 2-ethynylpyridine (B158538) with an appropriate azide in the presence of a copper(I) catalyst yields the desired pyridyl-triazole scaffold. rcsi.com These ligands can coordinate to a variety of transition metals, including rhenium, ruthenium, iridium, palladium, and platinum, forming complexes with interesting photophysical and catalytic properties. rcsi.comhud.ac.ukacs.orgrsc.org The electronic properties of the resulting metal complexes can be fine-tuned by introducing different substituents on the triazole or pyridine (B92270) rings. acs.orgrsc.org

| Ligand Type | Synthetic Method | Metal Complexes Formed | Application |

|---|---|---|---|

| Bidentate 2-pyridyl-1,2,3-triazole (pytri) | CuAAC "click" reaction | Cu(I), Cu(II), Re(I) | Molecular switches, photoredox catalysis |

| Tridentate 2,6-bis(1,2,3-triazolyl)pyridine (tripy) | CuAAC "click" reaction | Cu(II), Fe(II), Ni(II), Zn(II) | Mechanically interlocked molecules, supramolecular assemblies |

| Polydentate 1,4-disubstituted 1,2,3-triazole ligands | CuAAC "click" reaction | Au(III), Pt(II) | Anticancer drug development, catalysis |

Carbon-hydrogen (C-H) bond activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. mt.com This approach offers a more atom-economical and environmentally friendly alternative to traditional synthetic methods. mt.combeilstein-journals.org Catalysts derived from ligands synthesized using this compound have shown potential in this area.

The development of catalysts for C-H activation often involves transition metals such as palladium, rhodium, and iridium. mt.combeilstein-journals.org Ligands play a crucial role in modulating the reactivity and selectivity of these metal centers. The pyridyl-triazole scaffolds derived from this compound can chelate to these metals, creating a specific coordination environment that facilitates the cleavage of C-H bonds. While direct examples of this compound-derived catalysts for C-H activation are still emerging, the broader class of pyridyl-triazole and related nitrogen-donor ligands are actively being explored for this purpose. nih.gov For example, copper- and palladium-catalyzed C-H activation reactions have been used for the synthesis of fluorinated molecules and for the formation of C-C and C-N bonds. beilstein-journals.orgnih.gov

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is essential for optimizing catalyst performance and designing new, more efficient catalysts. nih.gov The study of catalytic cycles involving complexes derived from this compound and its related pyridyl-triazole ligands often involves a combination of experimental techniques and computational modeling.

For instance, in photoredox catalysis, the intricate interactions between multiple catalytic components are often poorly understood. nih.gov Detailed mechanistic studies, including transient absorption spectroscopy and computational analysis, can help to elucidate the full catalytic cycle. nih.gov In the context of CO2 reduction, mechanistic studies have revealed that the selectivity towards different products, such as carbon monoxide or formate, is determined by the electronic properties of the catalyst and the stability of key intermediates. nih.gov The modular nature of the pyridyl-triazole ligands, allowing for easy modification of their electronic and steric properties, makes them ideal platforms for such mechanistic investigations. acs.org

Catalytic Reduction of Small Molecules (e.g., CO2)

The conversion of carbon dioxide (CO2), a major greenhouse gas, into valuable chemicals and fuels is a critical area of research. rsc.orgmdpi.com Catalytic reduction of CO2, often using hydrogen (H2) as a reductant, can yield products such as methanol (B129727), carbon monoxide, and hydrocarbons. rsc.orgnih.gov

Complexes based on pyridyl-triazole ligands have emerged as promising catalysts for the electrochemical and photochemical reduction of CO2. acs.org Rhenium complexes of the type [Re(N^N)(CO)3(X)], where N^N is a pyridyl-triazole diimine ligand, have been shown to catalyze the electroreduction and photoreduction of CO2. acs.org The catalytic activity and selectivity are highly sensitive to the electronic properties of the ligand, which can be systematically tuned by introducing substituents on the pyridine or triazole rings. acs.org For example, increasing the electron-donating ability of the ligand can lead to a more efficient reduction of CO2.

| Catalyst System | Product | Key Findings |

|---|---|---|

| Rhenium pyridyl-triazole complexes | CO, Formate | Catalytic activity is tunable by modifying ligand electronics. acs.org |

| Copper-based catalysts | Methanol | Low-temperature processes can enhance methanol production. researchgate.net |

| Au-Cu/C3N4 catalysts | Methanol | Bimetallic system on a nitrogen-rich support shows good selectivity. mdpi.com |

Organocatalytic Transformations Utilizing Derived Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. researchgate.netunimi.it Chiral scaffolds derived from this compound have the potential to be utilized in organocatalytic transformations.

While the primary focus has been on metal-based catalysis, the pyridyl-triazole framework itself can act as a scaffold for organocatalysts. researchgate.net For example, by incorporating chiral moieties into the ligand structure, it is possible to create chiral organocatalysts for a variety of stereoselective reactions. The development of chiral Lewis bases, such as amine N-oxides, has enabled the asymmetric allylation of aldehydes. acs.org It is conceivable that helically chiral polymers with pyridyl N-oxide side chains, which could be synthesized from precursors related to this compound, could function as macromolecular organocatalysts. acs.org Furthermore, the Soai reaction, an example of asymmetric autocatalysis, often employs chiral pyrimidyl or pyridyl alkanols, highlighting the potential of chiral alcohol structures like those derivable from this compound in asymmetric synthesis. researchgate.net

Coordination Chemistry of 2 Ethynylpyridin 3 Yl Methanol and Its Derivatives

Multidentate Ligand Development and Cooperative Binding Phenomena:This subsection was designed to investigate the use of (2-Ethynylpyridin-3-yl)methanol as a building block for more complex, multidentate ligands and to explore any cooperative effects in metal ion binding. The development of such ligand systems and the study of their coordination behavior have not been reported.

While the broader field of coordination chemistry involving pyridine (B92270) and ethynyl (B1212043) moieties is well-established, the specific combination present in this compound appears to be an underexplored area of research. Consequently, the creation of a detailed and scientifically accurate article adhering to the proposed outline is not feasible at this time. Further experimental research is required to generate the foundational data needed to populate these areas of inquiry.

Based on a comprehensive review of available scientific literature, there are no specific theoretical and computational investigation records focused solely on the chemical compound this compound.

Therefore, the detailed theoretical and computational investigations as outlined in the requested sections (7.1 through 7.4) cannot be provided at this time. Scientific research has yet to publish specific findings on the electronic structure, reactivity, spectroscopic predictions, reaction mechanisms, and coordination chemistry of this compound from a computational standpoint.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (2-Ethynylpyridin-3-yl)methanol in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. For this compound, the spectrum would exhibit distinct signals for the ethynyl (B1212043) proton, the three aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine nitrogen and the anisotropic effects of the triple bond. The coupling constants (J) between adjacent protons on the pyridine ring would reveal their relative positions (ortho, meta, para).

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is expected to show eight distinct signals corresponding to the two sp-hybridized carbons of the ethynyl group, the five sp²-hybridized carbons of the pyridine ring, and the sp³-hybridized carbon of the methanol group. rsc.org The chemical shifts provide evidence for the electronic structure of the molecule.

2D NMR Techniques: To confirm the assignments from 1D spectra, various 2D NMR experiments are employed. ucl.ac.ukweizmann.ac.il

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, mapping the connectivity of protons within the pyridine ring and confirming the relationship between the methylene and hydroxyl protons. ucl.ac.uklibretexts.orgnationalmaglab.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's signal. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the ethynyl group, the pyridine ring, and the methanol substituent. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures. rsc.orgoup.com

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Pyridine-H | H-4 | ~7.8 ppm | ~137 ppm |

| Pyridine-H | H-5 | ~7.3 ppm | ~121 ppm |

| Pyridine-H | H-6 | ~8.7 ppm | ~152 ppm |

| Ethynyl-H | -C≡CH | ~3.3 ppm | - |

| Methylene-H | -CH₂OH | ~4.7 ppm | - |

| Hydroxyl-H | -OH | Variable | - |

| Pyridine-C | C-2 | - | ~140 ppm |

| Pyridine-C | C-3 | - | ~124 ppm |

| Pyridine-C | C-4 | - | ~137 ppm |

| Pyridine-C | C-5 | - | ~121 ppm |

| Pyridine-C | C-6 | - | ~152 ppm |

| Ethynyl-C | -C≡CH | - | ~81 ppm |

| Ethynyl-C | -C≡CH | - | ~80 ppm |

| Methylene-C | -CH₂OH | - | ~60 ppm |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. hilarispublisher.com This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. rsc.org By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be unequivocally verified.

For this compound (C₈H₇NO), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 134.0600 Da. An HRMS experiment, commonly using Electrospray Ionization (ESI), would be expected to yield a value that matches this theoretical mass within a very narrow tolerance (typically < 5 ppm). oup.comcsic.esresearchgate.net This level of accuracy distinguishes the target compound from other species that might have the same nominal mass but a different elemental formula. hilarispublisher.com

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule by probing their characteristic vibrational modes. nist.govbruker.com

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands for its key functional groups. nist.gov A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, often broadened by hydrogen bonding. A sharp, weaker band around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch typically appears as a weak to medium intensity band in the 2150-2100 cm⁻¹ region. publish.csiro.au Vibrations associated with the pyridine ring (C=C and C=N stretching) would be found in the 1600-1400 cm⁻¹ region, while C-H aromatic stretching would appear just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar, symmetric bonds. plus.ac.atspectroscopyonline.com Therefore, the C≡C stretching vibration of the ethynyl group, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. researchgate.net The symmetric breathing modes of the pyridine ring are also typically strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H (Alcohol) | Stretching | 3400–3200 | 3400–3200 | Broad, Strong (IR) |

| ≡C-H (Alkyne) | Stretching | ~3300 | ~3300 | Sharp, Medium (IR/Raman) |

| C-H (Aromatic) | Stretching | 3100–3000 | 3100–3000 | Medium to Weak |

| C≡C (Alkyne) | Stretching | 2150–2100 | 2150–2100 | Weak (IR), Strong (Raman) |

| C=C, C=N (Pyridine) | Ring Stretching | 1600–1400 | 1600–1400 | Medium to Strong |

| C-O (Alcohol) | Stretching | ~1050 | ~1050 | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound dissolved in a suitable solvent (like methanol or ethanol) provides insight into its electronic transitions. The conjugation between the pyridine ring and the ethynyl group gives rise to characteristic π→π* transitions. researchgate.net These typically result in strong absorption bands in the ultraviolet region. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are key parameters obtained from this analysis. beilstein-journals.org

Photoluminescence (PL) Spectroscopy: Upon excitation with light of an appropriate wavelength (usually determined from the absorption spectrum), the compound may exhibit photoluminescence (fluorescence or phosphorescence). The PL spectrum records the intensity of emitted light as a function of wavelength. mdpi.com The emission maximum, quantum yield, and lifetime are important characteristics that describe the excited state properties of the molecule. Studies on polymers derived from 2-ethynylpyridine (B158538) have shown significant photoluminescence, suggesting that the monomer unit itself may possess interesting emissive properties. researchgate.netbohrium.comresearchgate.net

X-ray Diffraction for Single Crystal and Powder Structural Analysis

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional structure of a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this method can provide an exact atomic-level picture of the molecule. It allows for the precise determination of bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the molecules pack in the crystal lattice, including crucial information about intermolecular interactions such as hydrogen bonding (e.g., between the hydroxyl group of one molecule and the pyridine nitrogen of another) and π-π stacking.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze a polycrystalline (powder) sample. ncl.ac.ukmpg.dempg.de It is primarily used to identify the crystalline phase of the bulk material and to assess its purity. ncl.ac.uk The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the specific crystalline form of the compound. mpg.de If a single-crystal structure has been determined, its pattern can be simulated and compared to the experimental PXRD pattern to confirm the phase purity of the bulk sample. ncl.ac.uk

Electron Microscopy (SEM, TEM) and Atomic Force Microscopy (AFM)

These microscopy techniques are used to visualize the morphology and topography of the compound in its solid state at the micro- and nanoscale.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and can visualize the internal structure. While less common for small organic molecules, it could be applied if the compound were prepared in the form of nanomaterials or thin films.

Atomic Force Microscopy (AFM): AFM is a surface-profiling technique that can generate three-dimensional images of a surface with atomic or near-atomic resolution. It could be used to image the surfaces of single crystals, revealing features like crystal growth steps or defects.

Chromatographic and Separation Techniques

Chromatographic techniques are fundamental for the purification and analysis of this compound.

Column Chromatography: Following its synthesis, this compound is typically purified using silica (B1680970) gel column chromatography. rsc.org A solvent system, often a mixture like hexane/ethyl acetate, is used to elute the compound from the silica, separating it from unreacted starting materials and byproducts. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analytical and preparative purposes. Analytically, it can be used to determine the purity of a sample with high accuracy. On a larger scale, preparative HPLC can be employed for final purification.

Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. This technique is not suitable for the analysis of a small molecule like this compound itself but is a critical tool for characterizing polymers that could be synthesized from this monomer. researchgate.net

Applications in Pharmaceutical and Agrochemical Research Scaffolds

Rational Design and Synthesis of Novel Chemical Entities

The rational design of new drugs and agrochemicals often begins with a lead compound or a scaffold that has shown some desired biological activity. The structure of (2-ethynylpyridin-3-yl)methanol allows for systematic modifications to optimize its properties. For instance, the ethynyl (B1212043) group can participate in various coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and click reactions, to introduce a wide array of substituents. acs.orgmdpi.com These reactions enable the exploration of the chemical space around the pyridine (B92270) core, leading to the synthesis of novel compounds with potentially enhanced efficacy and selectivity. acs.org

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions, further expanding the diversity of accessible derivatives. This strategic functionalization is crucial in fine-tuning the molecule's interaction with its biological target.

Table 1: Examples of Reactions for Derivatization of this compound

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Potential New Functionality |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, aryl halide | Ethynyl group | Arylalkyne |

| Click Chemistry (CuAAC) | Copper(I) catalyst, azide (B81097) | Ethynyl group | 1,2,3-Triazole |

| Oxidation | PCC, DMP | Hydroxymethyl group | Aldehyde, Carboxylic Acid |

| Esterification | Carboxylic acid, acid catalyst | Hydroxymethyl group | Ester |

| Etherification | Alkyl halide, base | Hydroxymethyl group | Ether |

This table provides a conceptual overview of potential derivatization strategies and is not an exhaustive list of all possible reactions.

Mechanistic Studies of Enzyme Inhibition and Receptor Binding

Derivatives of this compound have been investigated for their potential to interact with various biological targets, including enzymes and receptors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the ethynyl group can engage in π-stacking or other non-covalent interactions within a protein's active site. The ability to systematically modify the scaffold allows researchers to probe the specific interactions that govern binding affinity and selectivity.

For example, by synthesizing a series of analogs with different substituents on the pyridine ring or attached to the ethynyl group, researchers can perform structure-activity relationship (SAR) studies. These studies are essential for understanding how the molecule binds to its target and for identifying the key structural features responsible for its biological activity. Computational modeling can further aid in visualizing these interactions and guiding the design of more potent and selective inhibitors or binders. acs.org

Building Blocks for Combinatorial Chemistry and Scaffold Diversity

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds for high-throughput screening. uomustansiriyah.edu.iqnih.gov this compound is an ideal building block for such libraries due to its bifunctional nature. The ethynyl and hydroxymethyl groups can be independently and sequentially modified, allowing for the creation of a vast number of unique structures from a single starting material. nih.govenamine.net

This approach to generating scaffold diversity is crucial for exploring new areas of chemical space and increasing the probability of discovering novel bioactive molecules. nih.govmdpi.com The resulting libraries can be screened against a wide range of biological targets to identify new leads for drug discovery and agrochemical development. nih.gov

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in living systems. nih.govnih.gov They are small molecules designed to selectively interact with a specific protein or other biomolecule, allowing researchers to investigate its function. The versatile chemistry of this compound makes it a suitable scaffold for the development of such probes. mdpi.com

For instance, the ethynyl group can be used to attach a fluorescent dye or a biotin (B1667282) tag via click chemistry, enabling the visualization or isolation of the target protein. rhhz.netacs.org The pyridine core and other substituents can be modified to optimize the probe's affinity, selectivity, and cell permeability. nih.gov The development of highly specific probes is critical for advancing our understanding of complex biological pathways and for validating new drug targets. nih.gov

Interdisciplinary Research and Future Outlook

Integration with Nanoscience and Biomedical Engineering

The convergence of organic chemistry with nanoscience and biomedical engineering offers exciting prospects for ethynylpyridine derivatives, including (2-Ethynylpyridin-3-yl)methanol. The core structure is well-suited for the development of advanced materials with tailored properties for diagnostic and therapeutic applications.

Researchers have explored oligo(ethynylpyridine)-containing scaffolds for creating luminescent materials. researchgate.net For instance, platinum(II) polypyridine foldamers incorporating ethynylpyridine units have been synthesized, which can form luminescent nanoparticles in aqueous environments. researchgate.net These materials are being investigated for potential applications in biomedical imaging, including in vivo tumor imaging. researchgate.net The pyridine (B92270) and ethynyl (B1212043) groups are crucial for coordinating with metal centers and forming the extended conjugated systems responsible for their photophysical properties.

Furthermore, the structural motifs present in this compound are being integrated into "smart" materials for biomedical applications like drug delivery. researchgate.net Spiropyran derivatives, known for their photochromic properties, have been functionalized with ethynylpyridine-related structures to create amphiphilic molecules that can self-assemble and respond to external stimuli such as light and pH. researchgate.net This responsiveness is a key attribute for designing controlled-release drug delivery systems. The ability of this compound to be incorporated into such polymeric or nanoparticle systems could lead to the development of next-generation targeted therapies.

Table 1: Potential Applications in Nanoscience and Biomedical Engineering

| Application Area | Relevant Structural Features | Potential Function of this compound |

|---|---|---|

| Biomedical Imaging | Pyridine ring, Ethynyl group | Component of luminescent metal complexes or nanoparticles for in vivo imaging. researchgate.net |

| Drug Delivery | Pyridine ring, Methanol (B129727) group | Building block for stimuli-responsive polymers or nanocarriers for controlled drug release. researchgate.net |

| Biosensing | Pyridine ring, Ethynyl group | Ligand for metal-based sensors or surface functionalization moiety for biosensor platforms. |

| Tissue Engineering | Methanol group | Functional handle for grafting onto biocompatible scaffolds to modulate surface properties. |

Development of High-Throughput Synthesis and Screening Methodologies

The exploration of the vast chemical space around the this compound scaffold necessitates the development of high-throughput synthesis (HTS) and screening techniques. Modern synthetic methodologies that are amenable to automation and parallel synthesis are critical for rapidly generating libraries of derivatives for biological evaluation.

One of the most powerful reactions involving terminal alkynes like the one in this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and regioselective, making it ideal for HTS. Researchers have used CuAAC with 2-ethynylpyridine (B158538) derivatives to synthesize extensive libraries of 2-pyridyl-1,2,3-triazole ligands for various applications, including the development of metal-based catalysts. acs.org This same strategy can be applied to this compound to create diverse libraries of compounds for screening as potential kinase inhibitors or other biologically active agents. google.com

Furthermore, other synthetic transformations involving ethynylpyridines have been developed that are compatible with HTS. For example, protocols for the [3+2] cycloaddition between 2-ethynylpyridine derivatives and other reagents to form indolizine (B1195054) scaffolds have been reported. acs.org Such methods allow for the rapid assembly of complex heterocyclic systems from simple, readily available starting materials. Adapting these reactions for this compound would enable the creation of unique compound libraries with potential pharmaceutical value.

Advancements in Atom-Economical and Environmentally Benign Syntheses

Modern chemical synthesis places a strong emphasis on principles of green chemistry, particularly atom economy, which seeks to maximize the incorporation of reactant atoms into the final product. The synthesis of heterocyclic compounds like pyridines is increasingly moving towards more sustainable methods.

Catalytic reactions are at the forefront of these advancements. For example, photocatalytic methods are being developed for the synthesis of complex molecules derived from ethynylpyridines under mild, environmentally benign conditions. acs.org These light-driven reactions often proceed with high selectivity and avoid the need for harsh reagents or high temperatures.

Cycloaddition reactions represent a powerful class of atom-economical transformations. The synthesis of indolizines from 2-alkynylpyridine derivatives is an example of a [3+2] cycloaddition where a majority of the atoms from the reactants are incorporated into the final heterocyclic product. acs.org Similarly, the Sonogashira coupling, often used to install the ethynyl group onto the pyridine ring, is a highly efficient cross-coupling reaction. While not perfectly atom-economical due to the use of catalysts and bases, continuous improvements in catalyst efficiency and reaction conditions are reducing its environmental impact. acs.org Future research will likely focus on developing catalytic, solvent-free, or aqueous-based synthetic routes to this compound and its derivatives, minimizing waste and energy consumption.

Table 2: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Features | Relevance to this compound |

|---|---|---|

| CuAAC (Click Chemistry) | High efficiency, Mild conditions, High atom economy. | Rapid diversification of the ethynyl group to create compound libraries. acs.org |

| [3+2] Cycloaddition | High atom economy, Builds molecular complexity quickly. | Synthesis of complex fused heterocyclic systems from the ethynylpyridine core. acs.org |

| Photoredox Catalysis | Uses light as a renewable energy source, Mild reaction conditions. | Environmentally benign synthesis of derivatives. acs.org |

| Sonogashira Coupling | Efficient C-C bond formation. | Key step in the synthesis of the core structure. acs.org |

Emerging Roles in Optogenetics and Chemical Biology

Chemical biology utilizes small molecules to study and manipulate biological systems. The unique functionalities of this compound make it a promising scaffold for developing sophisticated chemical probes. The terminal alkyne is particularly significant, as it is a bioorthogonal handle. This means it is chemically inert in biological systems but can undergo specific ligation reactions, most notably the CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC), with an azide-functionalized partner.

This bioorthogonal reactivity is the foundation for its potential use in activity-based protein profiling (ABPP) and target identification studies. A derivative of this compound designed as an inhibitor for a specific enzyme class could be used to covalently label its target. The alkyne handle would then allow for the subsequent attachment of a reporter tag (like a fluorophore or biotin) for visualization or pull-down and identification of the target protein. Ethynylpyridine derivatives are already being explored as inhibitors of protein kinases, a major class of drug targets. google.comcipc.co.za

While direct applications in optogenetics—the control of cellular activity using light—have not been explicitly reported for this compound, its integration into stimuli-responsive systems opens future possibilities. researchgate.net For example, a biologically active molecule derived from this compound could be "caged" with a photolabile protecting group. Shining light of a specific wavelength would release the active compound, allowing for precise spatial and temporal control over a biological process. The development of such photo-activatable probes is a major goal in chemical biology and would represent a significant future direction for this class of compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Ethynylpyridin-3-yl)methanol, and how can its purity be optimized?

- Methodological Answer : A feasible route involves palladium-catalyzed Sonogashira coupling of 3-hydroxymethyl-2-iodopyridine with terminal alkynes under copper-free conditions, as demonstrated in analogous pyridinyl methanol syntheses . To optimize purity, post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Analytical HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) identifies the ethynyl proton (δ ~3.1 ppm, singlet) and hydroxyl proton (δ ~5.2 ppm, broad). C NMR confirms the alkyne carbon (δ ~75-85 ppm) .

- IR : Stretching bands for -C≡C- (~2100 cm) and -OH (~3300 cm) validate functional groups.

- Mass Spectrometry : ESI-MS ([M+H] expected ~148.06 g/mol) confirms molecular weight.

Q. How does the ethynyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The ethynyl group acts as a strong electron-withdrawing moiety, activating the pyridine ring for nucleophilic aromatic substitution (e.g., with amines or thiols). Reaction conditions (e.g., NaH in DMF at 80°C) can be adapted from analogous pyridine derivatives .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound in copper-free cross-coupling reactions?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) to avoid copper co-catalysts, as demonstrated in aqueous Sonogashira reactions .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) vs. aqueous mixtures to balance reactivity and solubility.

- Kinetic Monitoring : Employ in-situ FTIR or GC-MS to track alkyne consumption and optimize reaction time.

Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?

- Methodological Answer :

- Controlled Oxidation Studies : Expose the compound to KMnO (acidic vs. basic conditions) and monitor degradation via TLC and LC-MS.

- Computational Analysis : DFT calculations (e.g., Gaussian 09) predict susceptibility of the ethynyl group to oxidation, guiding experimental validation .

Q. What strategies are recommended for evaluating its potential as a ligand in transition-metal catalysis?

- Methodological Answer :

- Coordination Studies : Use UV-Vis titration (e.g., with Pd(NO)) to determine binding constants.

- Catalytic Screening : Test activity in Suzuki-Miyaura or Heck reactions, comparing turnover frequencies (TOFs) with standard ligands.

- X-ray Crystallography : Resolve metal-ligand complexes to confirm coordination geometry .

Key Research Gaps and Recommendations

- Synthetic Scalability : Explore microwave-assisted synthesis to reduce reaction time and improve yield.

- Biological Screening : Prioritize in vitro cytotoxicity assays (e.g., against HeLa cells) to identify therapeutic potential .

- Advanced Characterization : Utilize XPS or EXAFS to study surface interactions in catalytic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.